Cas no 15301-45-8 (Antafenite [INN])

Antafenite [INN] structure
Antafenite [INN] structure
Product Name:Antafenite [INN]
CAS No:15301-45-8
MF:C11H10N2S
MW:202.275500774384
CID:190675
PubChem ID:170340
Update Time:2025-04-19

Antafenite [INN] Chemical and Physical Properties

Names and Identifiers

    • Antafenite [INN]
    • Antafenite
    • R-8193
    • SY013991
    • 6649-73-6
    • Antafenitum
    • R 8193
    • AKOS027256992
    • 89846MU42L
    • (+-)-5,6-Dihydro-6-phenylimidazo(2,1-b)thiazole
    • Q27270020
    • Imidazo[2,1-b]thiazole, 5,6-dihydro-6-phenyl-
    • 15301-45-8
    • 6-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
    • CHEMBL2104543
    • 6-Phenyl-5,6-dihydroimidazo[2,1-b]thiazole
    • (+/-)-5,6-DIHYDRO-6-PHENYLIMIDAZO(2,1-B)THIAZOLE
    • 5,6-DIHYDRO-6-PHENYLIMIDAZO(2,1-B)THIAZOLE, (+/-)-
    • benzyl?3-oxoazetidine-1-carboxylate
    • SCHEMBL1816492
    • AC7569
    • NS00125747
    • Antafenito
    • MFCD00864506
    • UNII-89846MU42L
    • DTXSID30864571
    • BENZYLDIMETHYLPHENYLAMMONIUMCHLORIDE
    • A867444
    • Inchi: 1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-7,10H,8H2
    • InChI Key: UPMCDOMOBNMTPH-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(C1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 202.05600
  • Monoisotopic Mass: 202.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.31
  • Boiling Point: 347.9°Cat760mmHg
  • Flash Point: 164.2°C
  • Refractive Index: 1.712
  • PSA: 45.53000
  • LogP: 1.64080

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